Lacto-N-fucoheptaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

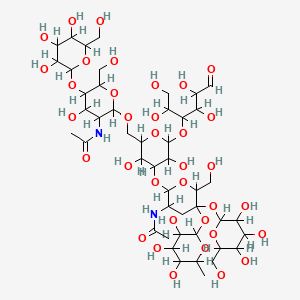

Lacto-N-fucoheptaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Lacto-N-fucoheptaose is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Isolation and Characterization

Lacto-N-fucoheptaose, a heptasaccharide, has been isolated from human milk, showing a composition of D(+)‐galactose, D(+)‐glucose, L(−)‐fucose, and N−acetyl−D−(+)−glucosamine (Grimmonprez et al., 1975). Additionally, it's been synthesized and studied via high-resolution NMR spectroscopy, providing insights into its molecular structure (Zhang et al., 2000).

Milk Oligosaccharides

Lacto-N-fucoheptaose forms a part of the complex oligosaccharides found in human milk. These oligosaccharides, including fucose-containing compounds, play significant roles in infant nutrition and development (Malpress & Hytten, 1957).

Enzymatic Synthesis and Structural Analysis

Studies have also focused on the enzymatic synthesis of lacto-N-fucoheptaose and its related compounds. For instance, the enzymatic synthesis of fucosylated lacto-N-tetraose, a precursor to lacto-N-fucoheptaose, has been achieved using Escherichia coli cultures (Baumgärtner et al., 2015). Moreover, the structural analysis of radiolabelled lacto-N-neohexaose and its fucosylated products, closely related to lacto-N-fucoheptaose, has been conducted, revealing the significance of its Lewis x determinants (Natunen et al., 1994).

Applications in Human Milk Oligosaccharide Synthesis

Lacto-N-fucoheptaose is involved in the synthesis of human milk oligosaccharides (HMOs). It's been used in studies exploring enzymatic methods to synthesize HMOs, demonstrating its relevance in mimicking the diversity of natural HMOs important for infant health (Tsai et al., 2019), (Saumonneau et al., 2015).

Biochemical Characterization and Synthetic Application

The biochemical characterization of enzymes like α1,3-fucosyltransferase, used in the synthesis of fucosylated HMOs including lacto-N-fucoheptaose, has been explored. This research contributes to our understanding of the enzyme's optimal conditions for the synthesis of fucosides, furthering the application in producing diverse HMOs (Bai et al., 2019).

properties

CAS RN |

56501-25-8 |

|---|---|

Product Name |

Lacto-N-fucoheptaose |

Molecular Formula |

C46H78N2O35 |

Molecular Weight |

1219.1 g/mol |

IUPAC Name |

N-[2-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C46H78N2O35/c1-12-24(59)30(65)34(69)44(73-12)82-46(83-45-35(70)32(67)27(62)19(8-52)75-45)4-15(47-13(2)55)40(78-22(46)10-54)81-39-28(63)21(77-43(36(39)71)79-37(17(58)6-50)25(60)16(57)5-49)11-72-41-23(48-14(3)56)29(64)38(20(9-53)76-41)80-42-33(68)31(66)26(61)18(7-51)74-42/h5,12,15-45,50-54,57-71H,4,6-11H2,1-3H3,(H,47,55)(H,48,56) |

InChI Key |

DUUXDOCGEHMZIH-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Other CAS RN |

56501-25-8 |

physical_description |

Solid |

synonyms |

lacto-N-fucoheptaose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-(dimethylamino)propyl]-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1227845.png)

![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)

![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)

![3-[(4-Methylanilino)methyl]-1,3-benzoxazol-2-one](/img/structure/B1227852.png)

![2,7-Dimethyl-5-(3-methyl-1-phenyl-4-pyrazolyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1227853.png)

![3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1227857.png)

![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)